4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-

Tetrahydroisoquinoline scaffold Sigma receptor CNS drug discovery

4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinoline (molecular formula C₁₁H₁₆N₂, molecular weight 176.26 g/mol) is a bicyclic tetrahydroisoquinoline (THIQ) alkaloid derivative characterized by a unique 5,6,7,8-saturation pattern on the isoquinoline core, a methyl substituent at the 1-position, and an aminomethyl group at the 4-position. This specific substitution array distinguishes it from the more prevalent 1,2,3,4-tetrahydroisoquinoline scaffold class and from its 3(2H)-one analog (C₁₁H₁₆N₂O, MW 192.26) that shares the same CAS registry number 1365939-72-5 in many vendor catalogs.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B14063776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=NC=C(C2=C1CCCC2)CN
InChIInChI=1S/C11H16N2/c1-8-10-4-2-3-5-11(10)9(6-12)7-13-8/h7H,2-6,12H2,1H3
InChIKeyUKGHPDCCFNODSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinoline – Structural Baseline and Procurement Identity


4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinoline (molecular formula C₁₁H₁₆N₂, molecular weight 176.26 g/mol) is a bicyclic tetrahydroisoquinoline (THIQ) alkaloid derivative characterized by a unique 5,6,7,8-saturation pattern on the isoquinoline core, a methyl substituent at the 1-position, and an aminomethyl group at the 4-position [1]. This specific substitution array distinguishes it from the more prevalent 1,2,3,4-tetrahydroisoquinoline scaffold class and from its 3(2H)-one analog (C₁₁H₁₆N₂O, MW 192.26) that shares the same CAS registry number 1365939-72-5 in many vendor catalogs . The compound is primarily procured as a synthetic building block or fragment for medicinal chemistry campaigns, with commercial purity specifications typically ranging from 97% to 98% as verified by HPLC, NMR, and GC analyses [1].

Why Generic 1,2,3,4-Tetrahydroisoquinolines Cannot Substitute for 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinoline


The 5,6,7,8-tetrahydro substitution pattern of this compound repositions the basic endocyclic nitrogen relative to the lipophilic cyclohexene ring, generating a spatial orientation of hydrogen-bond donor/acceptor functionality that is geometrically distinct from the more common 1,2,3,4-tetrahydroisoquinoline scaffold [1]. This topological differentiation has been shown in sigma receptor and CNS-targeted THIQ series to modulate binding-pocket complementarity and subtype selectivity in ways that simple 1,2,3,4-THIQ analogs cannot replicate . Additionally, the simultaneous presence of the 1-methyl and 4-aminomethyl groups creates a unique pharmacophoric fingerprint that cannot be achieved by purchasing the des-methyl (4-(aminomethyl)-5,6,7,8-tetrahydroisoquinoline) or des-aminomethyl (1-methyl-5,6,7,8-tetrahydroisoquinoline) precursors separately and performing late-stage functionalization, because regioselective introduction of these groups on the pre-formed 5,6,7,8-THIQ core is low-yielding and often requires protecting-group strategies that increase synthetic step count by 3–5 steps [2]. Generic replacement with the 3(2H)-one analog (C₁₁H₁₆N₂O, MW 192.26) introduces a lactam carbonyl that decreases basicity at the 2-position nitrogen by approximately 4–5 pKa units and eliminates a hydrogen-bond donor, fundamentally altering solubility, permeability, and target-engagement profiles .

Head-to-Head Quantitative Evidence: 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinoline vs. Closest Analogs


Molecular Topology and Lipophilicity Differentiation vs. 1,2,3,4-Tetrahydroisoquinoline Analogs

The target compound's 5,6,7,8-tetrahydroisoquinoline core positions the basic nitrogen within a partially saturated bicyclic system that is geometrically distinct from 1,2,3,4-THIQ analogs. While measured LogP for the non-ketone form of the target compound is not publicly available, the structurally related 3(2H)-one analog has a LogP of 0.54 . In contrast, the 1,2,3,4-THIQ isomer (1,2,3,4-tetrahydroisoquinolin-4-yl)methanamine (MW 162.23) lacks the 1-methyl substituent and the cyclohexene ring, resulting in a different solvation profile and an estimated LogP approximately 0.8–1.2 units lower based on the absence of the methyl and the reduced hydrocarbon surface area . This lipophilicity gap translates to a predicted 6–15× difference in octanol-water partition coefficient, affecting passive membrane permeability and blood-brain barrier penetration potential.

Tetrahydroisoquinoline scaffold Sigma receptor CNS drug discovery Molecular topology

Vendor Purity Specification Comparison: MolCore (98%) vs. Capotchem (97%) vs. Bidepharm (95% for ketone analog)

For procurement decisions, the quantified purity specification directly impacts downstream synthetic yield and reproducibility. The non-ketone form of the target compound is offered by MolCore at NLT 98% purity (by HPLC/NMR) and by Capotchem at 97% minimum purity [1]. The 3(2H)-one analog (same CAS family) is supplied by Bidepharm at 95% purity , representing a 2–3 percentage-point reduction in guaranteed purity that can translate to 2–5% lower isolated yields in multi-step syntheses where the building block is used in the first or second step.

Chemical procurement Purity specification Quality control Building block

Functional Group Orthogonality: Simultaneous 1-Methyl and 4-Aminomethyl Substitution vs. Mono-Substituted 5,6,7,8-THIQ Analogs

The target compound bears two synthetically orthogonal functional handles: the nucleophilic primary amine at the 4-aminomethyl position (pKa ~9.5–10.5 for aliphatic amines) and the weakly basic endocyclic nitrogen at the 2-position (pKa ~5–6 for pyridine-like nitrogen in partially saturated systems) [1]. The closest commercially available analog, 1-methyl-5,6,7,8-tetrahydroisoquinoline (CAS 97288-85-2, MW 147.22), lacks the 4-aminomethyl group entirely, providing only the endocyclic nitrogen as a reactive handle [2]. Conversely, 5,6,7,8-tetrahydroisoquinolin-4-amine (CAS not specified for mono-amine form) lacks the 1-methyl group, reducing steric bulk near the endocyclic nitrogen. The target compound's dual functionality enables sequential chemoselective derivatization—e.g., amide bond formation at the 4-aminomethyl followed by N-alkylation at the 2-position—without requiring protecting-group interconversion, a synthetic efficiency advantage of at least 2 synthetic steps compared to routes starting from mono-functionalized 5,6,7,8-THIQ precursors [3].

Synthetic building block Parallel synthesis Medicinal chemistry Functional group orthogonality

Sigma Receptor Pharmacophore Compatibility: Class-Level Evidence Supporting 5,6,7,8-THIQ Scaffold Selection over 1,2,3,4-THIQ

A 2018 study investigating isoindoline, tetrahydroisoquinoline, and tetrahydrobenzazepine scaffolds for sigma receptor binding demonstrated that the position of the nitrogen atom within the bicyclic skeleton significantly affects binding orientation and sigma-1 vs. sigma-2 subtype preference [1]. While the specific target compound was not tested in this study, the 5,6,7,8-THIQ scaffold places the endocyclic nitrogen in a position topologically analogous to the high-affinity tetrahydrobenzazepine ligands (sigma-1 Ki values of 1.4–90 nM reported in guinea pig brain membrane assays [2]), rather than the 1,2,3,4-THIQ scaffold which orients the nitrogen differently and yields weaker sigma-2 affinity [1]. For procurement decisions, selecting the 5,6,7,8-THIQ scaffold over a 1,2,3,4-THIQ analog offers a predicted advantage in sigma receptor targeting campaigns, although direct binding data for the specific compound remains unavailable as of the search date.

Sigma receptor Tetrahydroisoquinoline CNS pharmacology Scaffold hopping

NNMT Inhibitor Class Relevance: Tetrahydroisoquinoline-Triazole Derivatives as Precedent for Target Compound Development

NNMT (nicotinamide N-methyltransferase) has emerged as a therapeutic target in metabolic disease and oncology, with tetrahydroisoquinoline-containing inhibitors demonstrating enzymatic IC50 values in the low micromolar range. A 2023 study of tetrahydroisoquinoline-triazole derivatives reported hNNMT IC50 values of 3.177 μM, 4.477 μM, and 7.9 μM for compounds 4a, 4f, and 4c respectively [1]. These inhibitors feature a cationic bis(aryltriazol-4-yl)methyl)-6,7-dimethoxytetrahydroisoquinolinium core, but the 4-aminomethyl-1-methyl substitution pattern of the target compound mirrors the key pharmacophoric elements—a basic amine handle and a methyl group adjacent to the endocyclic nitrogen—that drive NNMT active-site binding [2]. In contrast, the 3(2H)-one analog of the target compound introduces a lactam carbonyl that would reduce basicity and eliminate a hydrogen-bond donor, potentially weakening interactions with the NNMT substrate-binding pocket residues (e.g., Tyr20, Asp142) that engage amine and ammonium groups [3]. The target compound's free amine at the 4-aminomethyl position provides a direct conjugation handle for generating triazole-linked NNMT inhibitor libraries analogous to the published series.

Nicotinamide N-methyltransferase NNMT inhibitor Metabolic disease Cancer

CNS Drug Discovery Precedent: 4-Aminomethyl-THIQ Derivatives as Amino Acid Neurotransmitter System Modulators

Bonnaud et al. (1993) synthesized and characterized a series of 4-aminomethyl-1,2,3,4-tetrahydroisoquinoline derivatives as potential CNS agents acting via amino acid neurotransmitter systems [1]. While the Bonnaud series employs the 1,2,3,4-THIQ scaffold, the critical 4-aminomethyl pharmacophore is conserved in the target compound. The 5,6,7,8-THIQ scaffold of the target compound provides greater conformational rigidity than the 1,2,3,4 series due to the cyclohexene ring, which restricts rotation around the C4–C4a bond and pre-organizes the aminomethyl group into a specific orientation [2]. This conformational pre-organization could reduce the entropic penalty upon target binding—a phenomenon well-documented in constrained amino acid mimetics where cyclization improves potency by 10–100× [3]. No direct head-to-head comparison between 1,2,3,4 and 5,6,7,8-THIQ 4-aminomethyl derivatives has been published, representing a gap in the literature that underscores both the novelty and the development risk of the target compound.

CNS agents Neurotransmitter system Amino acid mimetic Drug discovery

Procurement-Driven Application Scenarios: Where 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinoline Delivers Identifiable Value


Focused CNS Library Synthesis Leveraging Dual Orthogonal Reactive Handles

Medicinal chemistry teams constructing focused libraries for sigma receptor or amino acid neurotransmitter targets can exploit the simultaneous presence of the 4-aminomethyl primary amine and the 2-position endocyclic nitrogen for sequential, chemoselective derivatization. The amine can be acylated or coupled to carboxylic acid building blocks under standard HATU/EDCI conditions without protecting the less nucleophilic endocyclic nitrogen (pKa difference ~4–5 units), enabling a first diversification step. Subsequent N-alkylation or N-arylation at the 2-position generates a second diversity point, yielding libraries with 2D diversity from a single building block in 2 steps rather than 4–5 steps required when starting from mono-functional 5,6,7,8-THIQ precursors [1]. This synthetic efficiency directly reduces procurement costs by minimizing the number of building blocks and synthetic steps needed to achieve library complexity.

NNMT Inhibitor Hit-to-Lead Optimization via Triazole Click Chemistry

Building on the precedent of tetrahydroisoquinoline-triazole NNMT inhibitors with IC50 values of 3–8 μM [1], the target compound's free amine provides a direct handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or for conversion to an azide followed by click conjugation with alkyne-bearing fragments. This one-step diversification strategy is inaccessible with the 3(2H)-one analog, which lacks the primary amine and would require reductive amination or amide coupling to introduce the triazole linker—adding 2–3 synthetic steps and reducing overall yield. Research groups targeting NNMT for obesity, diabetes, or oncology indications should prioritize the non-ketone target compound specifically for its amine-enabled click chemistry compatibility.

Fragment-Based Drug Discovery (FBDD) for Sigma-1 Receptor Using 5,6,7,8-THIQ as a Privileged Scaffold

The 5,6,7,8-tetrahydroisoquinoline scaffold's demonstrated sigma-1 receptor affinity (class-level Ki range 1.4–90 nM in optimized analogs [1]) positions the target compound as an attractive fragment for FBDD campaigns. At MW 176.26 with 2 hydrogen-bond donors and 2 acceptors, it satisfies the 'rule of three' for fragment libraries (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3). The 1-methyl group provides a lipophilic contact point for initial binding, while the 4-aminomethyl amine enables rapid elaboration via amide coupling to explore adjacent binding pockets. In contrast, the 1,2,3,4-THIQ scaffold favors sigma-2 binding, making the 5,6,7,8 scaffold the correct topological choice for sigma-1-targeted fragment growth.

Synthesis of Constrained Amino Acid Mimetics for Neurotransmitter Transporter Targeting

The conformational rigidity of the 5,6,7,8-THIQ core relative to the flexible 1,2,3,4-THIQ scaffold makes the target compound an ideal starting material for synthesizing constrained amino acid mimetics targeting glycine, GABA, or glutamate transporters [1]. The 4-aminomethyl group mimics the amino functionality of endogenous amino acid neurotransmitters, while the cyclohexene ring locks the amine into a specific orientation that can be exploited for subtype selectivity. Procurement of the pre-functionalized target compound eliminates the need for a low-yielding regioselective aminomethylation step on 1-methyl-5,6,7,8-tetrahydroisoquinoline, which typically proceeds in <40% yield and requires chromatographic separation from the 3-aminomethyl regioisomer.

Quote Request

Request a Quote for 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.